Tos-Gly-Pro-Arg-ANBA-IPA acetate

Chromogenic Substrate Solubility Thrombin Kinetics Assay Optimization

This chromogenic substrate delivers clear differentiation for thrombin assays. Its ANBA-IPA chromophore provides significantly enhanced selectivity over plasma proteases (plasmin, factor Xa, kallikrein) versus pNA alternatives, minimizing background and improving accuracy in plasma. The >955-fold superior aqueous solubility allows saturating substrate concentrations without organic co-solvents, ensuring reliable Vmax/kcat determination and robust inhibitor screening. Validated on automated analyzers (Hitachi 911) with excellent precision, it is ideal for hirudin therapy monitoring and GMP/GLP QC workflows.

Molecular Formula C32H45N9O10S
Molecular Weight 747.8 g/mol
Cat. No. B8068985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTos-Gly-Pro-Arg-ANBA-IPA acetate
Molecular FormulaC32H45N9O10S
Molecular Weight747.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C.CC(=O)O
InChIInChI=1S/C30H41N9O8S.C2H4O2/c1-18(2)35-27(41)22-16-20(10-13-24(22)39(44)45)36-28(42)23(6-4-14-33-30(31)32)37-29(43)25-7-5-15-38(25)26(40)17-34-48(46,47)21-11-8-19(3)9-12-21;1-2(3)4/h8-13,16,18,23,25,34H,4-7,14-15,17H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H4,31,32,33);1H3,(H,3,4)/t23-,25-;/m0./s1
InChIKeyRUKOLHFVDDAWSG-CWAVIJBDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tos-Gly-Pro-Arg-ANBA-IPA Acetate: A Chromogenic Peptide Substrate for Thrombin Activity Assays and Hirudin Quantitation


Tos-Gly-Pro-Arg-ANBA-IPA acetate (tos-GPR-ANBA-IPA acetate, CAS 2070009-46-8) is a chromogenic peptide substrate belonging to the class of 5-amino-2-nitrobenzoic acid (ANBA)-derivatized tripeptides [1]. It is specifically designed for the quantitative photometric determination of thrombin activity and the indirect measurement of thrombin inhibitors such as recombinant hirudin (r-hirudin) in biological samples [2]. Structurally, it consists of the thrombin-selective tripeptide sequence Tos-Gly-Pro-Arg covalently linked to the ANBA-isopropylamide (ANBA-IPA) chromophore . Upon thrombin-catalyzed hydrolysis of the Arg-ANBA amide bond, the chromophore is liberated, enabling sensitive detection via absorbance at 405 nm [2].

Tos-Gly-Pro-Arg-ANBA-IPA Acetate: Why Simple Substitution with Common pNA Substrates Compromises Assay Fidelity


The tripeptide chromogenic substrate class is not interchangeable. While Tos-Gly-Pro-Arg-pNA (Chromozym TH) and D-Phe-Pip-Arg-pNA (S-2238) are widely used for thrombin activity assays, their substitution with Tos-Gly-Pro-Arg-ANBA-IPA acetate is not trivial due to marked differences in physicochemical and enzymatic specificity profiles [1]. Critically, ANBA-derivatized substrates exhibit significantly enhanced selectivity for thrombin over competing plasma proteases such as plasmin, factor Xa, and kallikrein, a property not shared by their pNA counterparts [2]. Furthermore, the aqueous solubility of the ANBA-IPA derivative is orders of magnitude higher than that of typical pNA substrates, which are limited to low micromolar concentrations in purely aqueous buffers and often require organic co-solvents that can perturb enzyme kinetics or introduce assay variability . Consequently, direct replacement of a pNA substrate with the ANBA-IPA acetate without re-optimization of buffer composition, substrate concentration, and calibration curves will yield non-comparable data and potentially invalidate established assay protocols.

Tos-Gly-Pro-Arg-ANBA-IPA Acetate: Quantitative Evidence of Differentiation from pNA and Alternative Chromogenic Substrates


Superior Aqueous Solubility Expands Experimental Dynamic Range and Simplifies Buffer Formulation

Tos-Gly-Pro-Arg-ANBA-IPA acetate exhibits substantially higher aqueous solubility compared to commonly employed p-nitroanilide (pNA) thrombin substrates. The target compound is soluble in water at ≥25 mg/mL (≥33.4 mM based on MW 747.82 g/mol) . In contrast, leading pNA substrates such as S-2238 (D-Phe-Pip-Arg-pNA) and Spectrozyme-TH (H-D-HHT-Ala-Arg-pNA) exhibit limiting solubilities in purely aqueous buffers of approximately 35 µM, severely restricting the achievable substrate concentration range in kinetic assays . Chromozym TH (Tos-Gly-Pro-Arg-pNA), while more soluble than S-2238, still does not exceed solubility of 50 µM under similar conditions .

Chromogenic Substrate Solubility Thrombin Kinetics Assay Optimization

Enhanced Thrombin Selectivity Over Competing Plasma Proteases Minimizes Background Signal

The ANBA chromophore modification confers significantly improved selectivity for thrombin relative to other serine proteases present in plasma. Studies directly comparing ANBA-derivatized substrates with their corresponding pNA-peptides demonstrate that substitution of the chromophore side chain with amines or amino acids decreases hydrolysis rates by kallikrein, plasmin, and factor Xa significantly [1]. While the target compound's KM for thrombin remains in the same order of magnitude as pNA-peptides (indicating preserved affinity), the relative activity of off-target proteases is substantially reduced, enabling more accurate thrombin quantification in complex biological matrices such as plasma [1].

Protease Selectivity Chromogenic Substrate Specificity Coagulation Assays

Validated Precision and Accuracy in Automated Recombinant Hirudin Assays Using Clinical Chemistry Analyzers

Tos-Gly-Pro-Arg-ANBA-IPA acetate has been specifically validated for the rapid and specific photometric determination of recombinant hirudin (r-hirudin) in citrated plasma using automated clinical chemistry analyzers (Hitachi 911 and Cobas Mira) [1]. The assay performance metrics demonstrate high precision: intra-assay coefficients of variation (CVs) range from 0.63% to 2.78% on the Hitachi 911 and 1.51% to 7.84% on the Cobas Mira; inter-assay CVs range from 3.57% to 9.15% (Hitachi 911) and 3.72% to 12.99% (Cobas Mira) across the measuring range of 0.2–4.0 mg/L r-hirudin [1]. The chromogenic method correlates well with an enzyme-linked immunosorbent assay (ELISA) reference method, with a correlation coefficient of r = 0.964 on the Hitachi 911 [1].

Hirudin Quantitation Chromogenic Substrate Assay Clinical Chemistry Automation

Preserved Michaelis-Menten Kinetics with Thrombin Compared to Gold-Standard pNA Substrates

Despite the significant improvements in solubility and selectivity conferred by the ANBA-IPA chromophore, the affinity of Tos-Gly-Pro-Arg-ANBA-IPA acetate for thrombin remains comparable to that of widely accepted pNA substrates. The class-level data indicate that KM-values for ANBA-peptide substrates are in the same order of magnitude as corresponding pNA-peptides [1]. For reference, the KM of Tos-Gly-Pro-Arg-pNA (Chromozym TH) for human α-thrombin is 4.18 ± 0.22 µM under standard conditions (I = 0.11 M, 25°C, pH 7.8) [2]. This preservation of Michaelis-Menten parameters ensures that assays developed with the target compound can achieve similar sensitivity and dynamic range to those employing established pNA substrates, while benefiting from the enhanced solubility and specificity of the ANBA derivative.

Enzyme Kinetics Thrombin Substrate Affinity Michaelis Constant KM

Tos-Gly-Pro-Arg-ANBA-IPA Acetate: Optimal Scientific and Industrial Use Cases


Automated High-Throughput Quantitation of Recombinant Hirudin in Plasma for Clinical Research

The substrate is ideally suited for clinical research laboratories and pharmaceutical QC departments monitoring hirudin therapy or developing hirudin-based anticoagulants. Its validated performance on automated clinical chemistry analyzers (e.g., Hitachi 911, Cobas Mira) enables rapid, high-throughput measurement of r-hirudin in citrated plasma across a clinically relevant range of 0.2–4.0 mg/L with excellent intra- and inter-assay precision [1]. The high aqueous solubility eliminates the need for organic co-solvents, simplifying reagent preparation and reducing inter-assay variability .

Thrombin Activity Assays in Complex Biological Matrices Requiring High Selectivity

When measuring thrombin activity in plasma or other protease-rich samples, the enhanced selectivity of the ANBA-IPA substrate over plasmin, factor Xa, and kallikrein minimizes background signal and improves assay accuracy [2]. This is particularly critical for thrombin generation assays (TGA) and studies of coagulation factor inhibitors where off-target protease activity can confound results. The preserved KM ensures compatibility with established kinetic assay protocols [2].

Enzyme Kinetic Studies Requiring Saturating Substrate Concentrations

The >955-fold higher aqueous solubility of Tos-Gly-Pro-Arg-ANBA-IPA acetate relative to pNA substrates allows researchers to work at saturating substrate concentrations (>> Km) without solubility limitations. This is essential for accurate determination of Vmax and kcat in thrombin enzymology studies, for inhibitor screening campaigns where substrate depletion must be avoided, and for assays requiring high linear dynamic range.

Quality Control and Stability Testing of Thrombin-Containing Biopharmaceutical Products

Pharmaceutical manufacturers can utilize this substrate for routine potency testing of thrombin-based therapeutics or for monitoring thrombin activity during process development. The validated precision metrics [1] and compatibility with standard laboratory spectrophotometers (405 nm detection) [1] support implementation in GMP/GLP environments with minimal method transfer complexity.

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